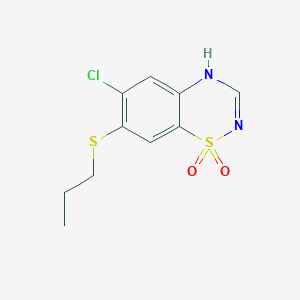
2,2-dimethylpropyl sulfamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2,2-dimethylpropyl sulfamate is an organic compound that belongs to the class of sulfamic acid esters. This compound is characterized by the presence of a sulfamic acid group attached to a 2,2-dimethyl-propyl ester moiety. It is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sulfamic acid 2,2-dimethyl-propyl ester typically involves the esterification of sulfamic acid with 2,2-dimethyl-propanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of sulfamic acid 2,2-dimethyl-propyl ester may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts immobilized on inorganic supports, such as silica or zeolites, can also be employed to facilitate the esterification reaction and allow for easy recovery and recycling of the catalyst .
化学反応の分析
Types of Reactions
2,2-dimethylpropyl sulfamate can undergo various chemical reactions, including:
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or amines.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include lithium aluminum hydride.
Major Products Formed
Hydrolysis: Sulfamic acid and 2,2-dimethyl-propanol.
Substitution: Various substituted sulfamic acid esters, depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced derivatives of the original ester.
科学的研究の応用
2,2-dimethylpropyl sulfamate has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: The ester is used in the production of surfactants, detergents, and other industrial chemicals.
作用機序
The mechanism of action of sulfamic acid 2,2-dimethyl-propyl ester involves its interaction with molecular targets through its sulfamic acid group. This group can form hydrogen bonds and electrostatic interactions with various biomolecules, leading to inhibition or modification of their activity. The ester moiety can also participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets .
類似化合物との比較
Similar Compounds
- Sulfamic acid methyl ester
- Sulfamic acid ethyl ester
- Sulfamic acid isopropyl ester
Uniqueness
2,2-dimethylpropyl sulfamate is unique due to its 2,2-dimethyl-propyl group, which provides steric hindrance and affects the compound’s reactivity and binding properties. This makes it distinct from other sulfamic acid esters with simpler alkyl groups .
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique structure and reactivity make it a valuable reagent in organic synthesis, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in research and development.
特性
分子式 |
C5H13NO3S |
|---|---|
分子量 |
167.23 g/mol |
IUPAC名 |
2,2-dimethylpropyl sulfamate |
InChI |
InChI=1S/C5H13NO3S/c1-5(2,3)4-9-10(6,7)8/h4H2,1-3H3,(H2,6,7,8) |
InChIキー |
KQRLDWQDOSEQCQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)COS(=O)(=O)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[4-(3,4-Dimethoxybenzoyl)-1-piperazinyl]-acetic acid](/img/structure/B8547083.png)

![ethyl 2-[5-(tetrazol-1-yl)pyrazin-2-yl]acetate](/img/structure/B8547095.png)

![methyl 2-amino-3-chloro-5-{N-[5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)-1-benzofuran-6-yl]methanesulfonamido}benzoate](/img/structure/B8547097.png)




![4-methyl-3-{[4-(pyrazin-2-yl)pyrimidin-2-yl]amino}benzoic acid](/img/structure/B8547125.png)



![2-Chloro-10,11-dihydrodibenz[b,f][1,41oxazepine](/img/structure/B8547160.png)
